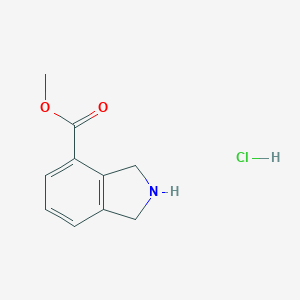

Methyl isoindoline-4-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOILCADGXBXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600398 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-90-5 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Isoindoline-4-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl isoindoline-4-carboxylate hydrochloride, a valuable intermediate in the development of various therapeutic agents. The synthesis involves a multi-step process commencing from readily available starting materials, encompassing the formation of a phthalimide derivative, selective reduction to the isoindoline ring system, esterification of the carboxylic acid functionality, and concluding with the formation of the hydrochloride salt.

I. Synthetic Pathway Overview

The synthesis of this compound can be strategically divided into three key stages:

-

Formation of the Isoindoline-4-carboxylic Acid Core: This crucial step involves the construction of the bicyclic isoindoline ring system bearing a carboxylic acid group at the 4-position. A common and effective strategy employs the reduction of a suitable phthalimide precursor, namely 4-carboxyphthalimide.

-

Esterification of the Carboxylic Acid: The carboxylic acid group of the isoindoline intermediate is then converted to its corresponding methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the methyl isoindoline-4-carboxylate base into its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis.

Step 1: Synthesis of Isoindoline-4-carboxylic Acid via Selective Reduction of 4-Carboxyphthalimide

The selective reduction of the imide functionality of 4-carboxyphthalimide to the corresponding isoindoline, while preserving the carboxylic acid group, is a critical transformation. Catalytic hydrogenation is a preferred method for this step due to its potential for high selectivity under controlled conditions.

Reaction Scheme:

Caption: Selective reduction of 4-carboxyphthalimide to isoindoline-4-carboxylic acid.

Experimental Procedure:

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-carboxyphthalimide and a catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C).

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid to dissolve or suspend the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the mixture to a specified temperature (e.g., 60-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude isoindoline-4-carboxylic acid can be purified by recrystallization from an appropriate solvent system.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Carboxyphthalimide |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | 50 - 100 psi |

| Temperature | 60 - 80 °C |

| Solvent | Glacial Acetic Acid |

| Typical Yield | 80 - 95% |

Step 2: Esterification of Isoindoline-4-carboxylic Acid

The Fischer esterification method is employed to convert the carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of isoindoline-4-carboxylic acid.

Experimental Procedure:

-

Reaction Setup: Suspend or dissolve isoindoline-4-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with water and neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl isoindoline-4-carboxylate. The product can be further purified by column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | Isoindoline-4-carboxylic Acid |

| Reagent | Anhydrous Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Typical Yield | 75 - 90% |

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Procedure:

-

Dissolution: Dissolve the purified methyl isoindoline-4-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with the anhydrous solvent used for the precipitation to remove any unreacted starting material or excess acid. Dry the final product under vacuum to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl Isoindoline-4-carboxylate |

| Reagent | Hydrogen Chloride (in solvent) |

| Solvent | Anhydrous Diethyl Ether or Ethyl Acetate |

| Typical Yield | > 95% |

III. Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described procedures, based on established chemical transformations, provide a solid foundation for researchers and drug development professionals. It is important to note that optimization of reaction conditions, including catalyst loading, temperature, pressure, and reaction times, may be necessary to achieve the desired yields and purity for specific applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Technical Guide: Methyl Isoindoline-4-carboxylate Hydrochloride (CAS 127168-90-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of Methyl isoindoline-4-carboxylate hydrochloride, a key intermediate in synthetic chemistry.

Core Properties

This compound is a heterocyclic compound recognized for its utility in the synthesis of more complex molecules, including those with potential therapeutic applications.[1] It is commercially available from various suppliers, typically as an off-white to gray solid.[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties are calculated, an experimental melting point has not been definitively reported in the reviewed literature.

| Property | Value | Source |

| CAS Number | 127168-90-5 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | [2] |

| Appearance | Off-white to gray solid | [1] |

| Boiling Point | 345.6°C at 760 mmHg (Predicted) | N/A |

| Melting Point | Not available | N/A |

| SMILES | COC(=O)C1=CC=CC2=C1CNC2.Cl | [2] |

| InChI | InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | [2] |

| InChIKey | ZEOILCADGXBXQW-UHFFFAOYSA-N | [2] |

Spectral Data

Safety and Handling

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[1]

Incompatible Materials:

This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols

Synthesis of this compound

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed scientific literature. However, a synthetic route is referenced in the context of preparing an intermediate for a related compound, suggesting a procedure outlined in Gazz. Chim. Ital, 106, 65(1976) for the synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride might be adapted.[4] The general synthesis of isoindoline derivatives can be achieved through various organic chemistry methodologies.

The logical workflow for a potential synthesis, based on common organic chemistry principles, is outlined below.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary documented role is that of a building block in the synthesis of other compounds.[1][5] While the broader class of isoindoline-containing molecules has been investigated for various pharmacological activities, these findings are not directly attributable to this specific hydrochloride salt.[5][6]

The following diagram illustrates the relationship between this compound and its application.

Caption: The primary role of this compound as a synthetic intermediate.

References

- 1. This compound | 127168-90-5 [chemicalbook.com]

- 2. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 127168-90-5|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

"Methyl isoindoline-4-carboxylate hydrochloride" molecular structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoindoline-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure and key characterization data. Due to the limited availability of a complete, published experimental protocol and corresponding characterization data in peer-reviewed literature for this specific salt, this guide presents a compilation of known properties and predictive data based on its chemical structure. The provided information serves as a foundational resource for researchers working with this and related isoindoline scaffolds.

Molecular Structure and Properties

This compound is the hydrochloride salt of the methyl ester of isoindoline-4-carboxylic acid. The isoindoline core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Molecular Formula: C₁₀H₁₂ClNO₂[1]

Molecular Weight: 213.66 g/mol [1]

IUPAC Name: methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride[1]

SMILES: COC(=O)C1=CC=CC2=C1CNC2.Cl[1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.66 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 213.055656 g/mol | [1] |

| Monoisotopic Mass | 213.055656 g/mol | [1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 205 | PubChem |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the isoindoline ring, and the methyl ester group. The chemical shifts and coupling patterns would be characteristic of the substituted benzene ring and the saturated heterocyclic ring. The amine proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methylene carbons of the isoindoline ring, the ester carbonyl carbon, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine hydrochloride.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (Methyl isoindoline-4-carboxylate), the expected molecular ion peak [M]⁺ would be at m/z 177.07898. In the case of the hydrochloride salt, the spectrum may show the molecular ion of the free base or fragments thereof.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis Workflow

Caption: Proposed general synthetic workflow.

General Procedure for Esterification and Salt Formation

-

Esterification: Isoindoline-4-carboxylic acid would be dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, would be added. The mixture would be heated under reflux for several hours. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure.

-

Work-up and Purification: The residue would be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl isoindoline-4-carboxylate. Purification could be achieved by column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified methyl isoindoline-4-carboxylate would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or another anhydrous solvent would be added dropwise with stirring. The resulting precipitate, this compound, would be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Potential Signaling Pathways and Applications

As a derivative of the isoindoline scaffold, this compound may be explored for its potential biological activities. Isoindoline derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors. Further research would be required to elucidate any specific signaling pathways in which this compound may be involved.

References

Navigating the Spectral Landscape: An In-depth Guide to the NMR Data Interpretation of Methyl Isoindoline-4-carboxylate Hydrochloride

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide to the interpretation of the Nuclear Magnetic Resonance (NMR) data for Methyl isoindoline-4-carboxylate hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust, predictive analysis based on the principles of NMR spectroscopy and comparative data from structurally similar molecules. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development by providing a foundational understanding of the expected spectral characteristics of this compound.

Introduction

This compound is a synthetic intermediate of significant interest in medicinal chemistry.[1] It serves as a precursor in the synthesis of various biologically active molecules, including those with applications in treating neurodegenerative disorders, anxiety, and pain.[1] A thorough characterization of this intermediate is crucial for quality control and the successful development of novel therapeutics. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide presents a detailed, predicted ¹H and ¹³C NMR spectral analysis to aid in its identification and characterization.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of this compound. These predictions are derived from established NMR principles, including substituent effects and analysis of closely related structural analogs. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure of Methyl isoindoline-4-carboxylate with atom numbering for NMR assignments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5, H6, H7 | 7.2 - 7.6 | m | 3H | Aromatic protons, likely appearing as a complex multiplet. |

| H1, H3 | 4.5 - 4.8 | m | 4H | Methylene protons of the isoindoline ring, likely broadened due to the adjacent protonated nitrogen. |

| OCH₃ | ~3.9 | s | 3H | Methyl ester protons, appearing as a sharp singlet. |

| NH₂⁺ | 9.0 - 10.0 | br s | 2H | Amine protons, expected to be a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~167 | Carbonyl carbon of the methyl ester. |

| C4 | ~135 | Aromatic quaternary carbon attached to the carboxylate group. |

| C3a, C7a | 130 - 140 | Aromatic quaternary carbons at the ring junction. |

| C5, C6, C7 | 125 - 130 | Aromatic CH carbons. |

| C1, C3 | 50 - 55 | Methylene carbons of the isoindoline ring. |

| OCH₃ | ~52 | Methyl ester carbon. |

Rationale for Predictions

The predicted NMR data are based on the following analysis:

-

Aromatic Region (¹H and ¹³C): The benzene ring is substituted with an electron-withdrawing carboxylate group and an alkyl group (the fused pyrrolidine ring). The protons on the aromatic ring (H5, H6, H7) are expected to resonate in the typical aromatic region of 7.2-7.6 ppm. The corresponding carbons (C5, C6, C7) are predicted to appear between 125 and 130 ppm. The quaternary carbons of the aromatic ring (C3a, C4, C7a) will be downfield, with the carbon attached to the carboxylate group (C4) being the most deshielded.

-

Isoindoline Ring Protons (¹H): The methylene protons at positions C1 and C3 are adjacent to a protonated nitrogen atom. This will cause a significant downfield shift to approximately 4.5-4.8 ppm. The signal may be a multiplet or a broad singlet depending on the rate of nitrogen quadrupole relaxation and proton exchange.

-

Isoindoline Ring Carbons (¹³C): The methylene carbons (C1 and C3) are expected to resonate around 50-55 ppm, typical for carbons adjacent to a nitrogen atom in a five-membered ring.

-

Methyl Ester Group (¹H and ¹³C): The methyl protons of the ester will give a characteristic sharp singlet at around 3.9 ppm. The corresponding carbon will have a chemical shift of approximately 52 ppm. The carbonyl carbon is expected at around 167 ppm.

-

Amine Protons (¹H): The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad singlet in the 9.0-10.0 ppm region. This signal would disappear upon the addition of a few drops of D₂O to the NMR sample due to proton-deuterium exchange.

Experimental Protocols

While experimental data for the title compound is not provided, a standard protocol for acquiring such data is outlined below for researchers intending to perform this analysis.

NMR Sample Preparation and Data Acquisition Workflow

Caption: A standard workflow for preparing an NMR sample and acquiring ¹H and ¹³C spectra.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical workflow that connects the raw data to the final molecular structure.

NMR Data Interpretation Workflow

Caption: A flowchart illustrating the logical steps involved in interpreting NMR data to determine a molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of this compound. The presented data tables, structural diagrams, and workflows offer a valuable framework for researchers working with this compound. While this guide serves as a robust starting point, it is imperative that experimental data be acquired and compared against these predictions for definitive structural confirmation. The methodologies and logical workflows described herein are broadly applicable to the NMR analysis of related small molecules in a drug discovery and development context.

References

Determining the Solubility of Methyl Isoindoline-4-carboxylate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of methyl isoindoline-4-carboxylate hydrochloride in various organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary theoretical knowledge and detailed experimental protocols to conduct these crucial measurements in-house. Understanding the solubility of this compound is a critical first step in drug development, influencing formulation, purification, and bioavailability.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound is an organic salt. The presence of the hydrochloride moiety significantly increases its polarity compared to its free base form. Consequently, it is expected to exhibit higher solubility in polar organic solvents.

Several factors influence the solubility of hydrochloride salts in organic solvents:

-

Polarity of the Solvent: Protic polar solvents (e.g., alcohols like methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) are generally good candidates for dissolving hydrochloride salts due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Common Ion Effect: In solvents containing chloride ions, the solubility of a hydrochloride salt may be suppressed.[1][2]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

3.3. Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers in drug development and related fields can generate reliable and accurate solubility profiles for this compound, enabling informed decisions in subsequent stages of their work. The generation and dissemination of such data would be a valuable contribution to the scientific community.

References

The Strategic Role of Methyl Isoindoline-4-carboxylate Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the isoindoline core has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs and investigational agents.[1] This technical guide focuses on a key building block, Methyl isoindoline-4-carboxylate hydrochloride , and its pivotal role in the synthesis of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases. This document will provide a comprehensive overview of its chemical properties, synthesis, and application in the construction of potent enzyme inhibitors, supported by experimental protocols and quantitative data.

Physicochemical Properties and Synthetic Utility

This compound (CAS No: 127168-90-5) is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis.[2][3] Its structure features a bicyclic isoindoline system with a methyl ester at the 4-position, offering multiple points for chemical modification. The hydrochloride salt form enhances its stability and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Appearance | Off-white to gray solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The primary utility of this building block lies in its bifunctional nature. The secondary amine of the isoindoline ring is a nucleophile that can readily participate in a variety of coupling reactions, including amidation and alkylation. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules. This dual reactivity allows for the rapid construction of diverse chemical libraries for screening and lead optimization.[2]

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, a general synthetic strategy can be inferred from established methods for creating substituted isoindolines. A plausible retro-synthetic analysis suggests that the molecule could be prepared from a suitably substituted phthalic anhydride or phthalonitrile derivative.

A general experimental workflow for the synthesis of isoindoline derivatives often involves the reduction of a phthalimide or phthalonitrile precursor. For instance, the synthesis of isoindoline itself can be achieved by the hydrogenation of phthalonitrile in the presence of a platinum-on-carbon catalyst.[4]

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[6]

The isoindolinone scaffold, which can be readily synthesized from this compound, is a core structural motif in a number of potent PARP inhibitors.[7][8] The general strategy involves the acylation of the isoindoline nitrogen followed by intramolecular cyclization to form the lactam ring of the isoindolinone. The carboxylate group at the 4-position is then typically converted to a carboxamide, which is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.[9]

PARP Signaling Pathway and Mechanism of Inhibition

Representative Experimental Protocol: Synthesis of an Isoindolinone-4-carboxamide PARP Inhibitor

The following is a generalized protocol for the synthesis of an isoindolinone-4-carboxamide derivative, a common scaffold for PARP inhibitors, starting from this compound.

Step 1: Acylation of this compound

-

To a stirred solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a polar aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of an appropriate acyl chloride (e.g., 2-nitrobenzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.

Step 2: Reductive Cyclization to form the Isoindolinone Core

-

Dissolve the acylated intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent (e.g., iron powder or tin(II) chloride, excess) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and filter to remove the metal salts.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield the crude isoindolinone product, which can be purified by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

-

Dissolve the isoindolinone methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add a base (e.g., lithium hydroxide, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the isoindolinone-4-carboxylic acid.

Step 4: Amide Coupling

-

To a solution of the isoindolinone-4-carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in a polar aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final isoindolinone-4-carboxamide.

Quantitative Data for Isoindolinone-based PARP Inhibitors

| Compound Class | Target | IC₅₀ (nM) | Cell-based Potency (nM) | Reference |

| Isoindolinone-4-carboxamides | PARP-1 | 1 - 50 | 10 - 200 | [9] |

| Substituted Isoindolinones | PARP-1 | Single-digit nM | Not reported | [6] |

Application in the Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The isoindoline and isoindolinone scaffolds have also been successfully employed in the design of potent and selective kinase inhibitors.[10]

The synthetic strategies for accessing isoindolinone-based kinase inhibitors are similar to those for PARP inhibitors, involving the functionalization of the isoindoline nitrogen and subsequent manipulation of the carboxylate group. The diverse substitution patterns achievable with this building block allow for the fine-tuning of inhibitory activity and selectivity against different kinases.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of isoindolinone-based inhibitors have provided valuable insights for the design of more potent and selective compounds. For PARP inhibitors, the carboxamide at the 4-position is a key pharmacophoric element that mimics the nicotinamide moiety of the natural substrate NAD+.[9] Modifications to the substituent on the isoindolinone nitrogen and the amide portion of the molecule can significantly impact potency and pharmacokinetic properties.[6]

For kinase inhibitors, the isoindolinone core often serves as a scaffold to orient key binding motifs into the ATP-binding pocket of the target kinase. Substitutions on the aromatic ring and the nitrogen atom are crucial for achieving selectivity and potency.[10]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly the isoindolinone scaffold, which is a key feature of several classes of enzyme inhibitors. The successful application of this and related building blocks in the development of PARP and kinase inhibitors highlights the importance of the isoindoline core in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly accelerate the discovery and development of new medicines for a wide range of diseases.

References

- 1. This compound | 127168-90-5 [chemicalbook.com]

- 2. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 4. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AU2013336725A1 - 4-carboxamido-isoindolinone derivatives as selective PARP-1 inhibitors - Google Patents [patents.google.com]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 10. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

The Synthesis and Application of Novel Isoindoline Derivatives from Methyl Isoindoline-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential applications of novel isoindoline derivatives, utilizing methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document outlines the synthetic pathways to novel derivatives, focusing on the development of potent and selective histone deacetylase (HDAC) inhibitors, and provides detailed experimental protocols for their preparation.

Introduction to this compound

This compound is a valuable synthetic intermediate for the creation of a diverse range of isoindoline derivatives.[1] Its chemical structure, presented below, features a reactive secondary amine within the isoindoline ring system and a methyl ester at the 4-position of the benzene ring, offering multiple points for chemical modification.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127168-90-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Primary Use | Synthetic intermediate | [1] |

Synthesis of Novel Isoindoline Derivatives: N-Aryl-4-carboxamide Isoindolines as HDAC11 Inhibitors

A particularly promising application of this compound is in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which have been identified as potent and selective inhibitors of histone deacetylase 11 (HDAC11).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. HDAC11, the sole member of Class IV HDACs, is an emerging therapeutic target.[3]

The synthetic strategy to access these inhibitors involves a multi-step process, beginning with the N-arylation of the isoindoline nitrogen, followed by hydrolysis of the methyl ester, and finally, amide coupling with a protected hydroxylamine species and subsequent deprotection.

Synthetic Workflow

The overall synthetic workflow for the preparation of N-hydroxy-2-arylisoindoline-4-carboxamides from this compound is depicted below.

Caption: Synthetic workflow for N-hydroxy-2-arylisoindoline-4-carboxamides.

Detailed Experimental Protocols

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq).

-

Add the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq) and a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq) with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-isoindoline-4-carboxylate.

Protocol:

-

Dissolve the methyl 2-aryl-isoindoline-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-aryl-isoindoline-4-carboxylic acid, which can often be used in the next step without further purification.

Protocol:

-

To a solution of the 2-aryl-isoindoline-4-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.5 eq) to the reaction mixture.[4]

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude protected hydroxamic acid by column chromatography.

-

For the deprotection step, dissolve the purified N-(tetrahydro-2H-pyran-2-yloxy)-2-arylisoindoline-4-carboxamide in a solvent such as methanol or dichloromethane.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC or recrystallization to obtain the final N-hydroxy-2-arylisoindoline-4-carboxamide.

Structure-Activity Relationship (SAR) and Biological Data

The synthesized N-hydroxy-2-arylisoindoline-4-carboxamides have been evaluated for their inhibitory activity against various HDAC isoforms. The following table summarizes the structure-activity relationship data for a selection of these compounds.[2]

Table 2: In Vitro Inhibitory Activity of N-Hydroxy-2-arylisoindoline-4-carboxamides against HDAC Isoforms

| Compound | R-group on Aryl Moiety | HDAC11 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

| 1 | 4-Trifluoromethylphenyl | 3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 2 | 4-Chlorophenyl | 5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 3 | 4-Fluorophenyl | 8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 4 | Phenyl | 25 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 5 | 3-Chlorophenyl | 12 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 6 | 2-Trifluoromethylphenyl | 150 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

Data extracted from Bioorg. Med. Chem. Lett. 2018, 28 (12), 2143-2147.[2]

The SAR data indicates that electron-withdrawing substituents on the 4-position of the N-aryl ring generally lead to higher potency against HDAC11. The trifluoromethyl-substituted analog (Compound 1) demonstrated the highest potency and excellent selectivity over other HDAC isoforms.

HDAC11 Signaling Pathway

HDAC11 plays a complex role in cellular processes, including the regulation of gene expression and immune responses.[3] The inhibition of HDAC11 by the novel isoindoline derivatives can modulate these pathways. A simplified representation of the HDAC11 signaling pathway is shown below.

Caption: Simplified HDAC11 signaling pathway and the effect of inhibitors.

Histone acetyltransferases (HATs) add acetyl groups to histone tails, leading to a more open chromatin structure that generally promotes gene transcription. HDAC11 removes these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression of target genes, such as the anti-inflammatory cytokine IL-10.[3] The N-hydroxy-2-arylisoindoline-4-carboxamide inhibitors block the deacetylase activity of HDAC11, leading to an accumulation of acetylated histones and altered gene expression, which can have therapeutic benefits in various disease contexts.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel isoindoline derivatives with significant therapeutic potential. The development of potent and selective HDAC11 inhibitors from this scaffold highlights its importance in modern drug discovery. The detailed synthetic protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to further explore the chemical space of isoindoline derivatives and develop new therapeutic agents for a range of diseases.

References

- 1. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of Methyl Isoindoline-4-carboxylate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the therapeutic potential of derivatives of Methyl isoindoline-4-carboxylate hydrochloride, a key intermediate in the synthesis of novel therapeutic agents. The primary applications explored are in oncology, specifically in the development of inhibitors of the DNA Mismatch Repair (MMR) pathway proteins and in Fibroblast Activation Protein (FAP)-targeted radioligand therapy.

Introduction: The Versatility of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with specific biological targets.[2] this compound serves as a crucial starting material for the synthesis of complex isoindoline derivatives with significant therapeutic potential. This guide will delve into two promising applications for compounds derived from this versatile building block.

Application 1: Inhibition of MLH1/PMS2 for Cancer Therapy

Therapeutic Rationale

The DNA Mismatch Repair (MMR) pathway is a critical cellular mechanism for maintaining genomic stability by correcting errors made during DNA replication.[3] Key proteins in this pathway include MLH1 and PMS2, which form the MutLα heterodimer.[3][4] In certain cancers, the MMR pathway is deficient, leading to an accumulation of mutations. Inhibiting the remaining MMR activity in these cancer cells can lead to synthetic lethality, a promising strategy for targeted cancer therapy. A recent patent has disclosed the use of this compound in the synthesis of compounds that function as inhibitors of MLH1 and/or PMS2 activity for the treatment of proliferative disorders such as cancer.[5]

Signaling Pathway: DNA Mismatch Repair (MMR)

The MMR pathway is a multi-step process involving mismatch recognition, recruitment of repair proteins, strand discrimination, excision of the erroneous DNA segment, and resynthesis of the correct sequence.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Aminoalkylbenzoic Acids from Methyl Isoindoline-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of aminoalkylbenzoic acid derivatives, a class of compounds with potential therapeutic applications, using methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The synthesis is presented as a three-step process involving hydrolysis, N-alkylation, and final amide coupling.

Introduction

Aminoalkylbenzoic acid derivatives are of significant interest in medicinal chemistry due to their potential therapeutic activities. This document outlines a robust synthetic route to access these molecules, starting from the commercially available this compound. The protocols provided are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of the target aminoalkylbenzoic acids proceeds through the following three key steps:

-

Hydrolysis of the starting material, this compound, to yield 2,3-dihydro-1H-isoindole-4-carboxylic acid.

-

N-Alkylation of the isoindoline nitrogen with a suitable aminoalkyl halide to introduce the desired side chain.

-

Amide Coupling of the resulting N-substituted isoindoline-4-carboxylic acid with an appropriate amine to furnish the final aminoalkylbenzoic acid derivative.

Experimental Protocols

Step 1: Hydrolysis of this compound

This procedure describes the conversion of the methyl ester to a carboxylic acid.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 6 M)

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add a 6 M aqueous solution of hydrochloric acid (5-10 volumes).

-

Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to pH ~7 using a 1 M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dihydro-1H-isoindole-4-carboxylic acid.

Table 1: Representative Data for Hydrolysis Reaction

| Parameter | Value |

| Starting Material | This compound |

| Product | 2,3-Dihydro-1H-isoindole-4-carboxylic acid |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >95% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | 100-110 °C |

Step 2: N-Alkylation of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid

This protocol details the introduction of an aminoalkyl side chain onto the isoindoline nitrogen. A Boc-protected aminoalkyl bromide is used as an example alkylating agent.

Materials:

-

2,3-Dihydro-1H-isoindole-4-carboxylic acid

-

Boc-protected aminoalkyl bromide (e.g., N-(2-bromoethyl)-tert-butoxycarbonylamine) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.

-

Add potassium carbonate (2.5 eq) to the solution.

-

Add the Boc-protected aminoalkyl bromide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid.

-

Purify the crude product by column chromatography on silica gel if necessary.

Table 2: Representative Data for N-Alkylation Reaction

| Parameter | Value |

| Starting Material | 2,3-Dihydro-1H-isoindole-4-carboxylic acid |

| Product | N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid |

| Typical Yield | 60-80% |

| Purity (by HPLC) | >95% after purification |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

Step 3: Amide Coupling and Deprotection

This final step involves coupling the carboxylic acid with an amine, followed by the removal of the Boc protecting group.

Materials:

-

N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

-

Amine (e.g., benzylamine) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Amide Coupling

-

Dissolve N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in DCM in a round-bottom flask.

-

Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., benzylamine) (1.2 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected final product.

Part B: Boc Deprotection

-

Dissolve the Boc-protected product from Part A in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Purify the final aminoalkylbenzoic acid derivative by recrystallization or column chromatography to obtain the desired product.

Table 3: Representative Data for Amide Coupling and Deprotection

| Parameter | Value |

| Starting Material | N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid |

| Product | Aminoalkylbenzoic acid derivative |

| Typical Yield (2 steps) | 50-70% |

| Purity (by HPLC) | >98% after purification |

| Reaction Time (Coupling) | 12-24 hours |

| Reaction Time (Deprotection) | 1-4 hours |

Visualized Workflow

The following diagrams illustrate the overall synthetic workflow.

Experimental protocol for N-alkylation of "Methyl isoindoline-4-carboxylate hydrochloride"

Application Note: N-Alkylation of Methyl Isoindoline-4-carboxylate Hydrochloride

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines.[1] Tertiary amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This protocol details a robust and reproducible method for the N-alkylation of this compound, a key intermediate in medicinal chemistry. The procedure involves the reaction of the secondary amine with an alkyl halide in the presence of a non-nucleophilic base to yield the corresponding N-alkylated tertiary amine.[1][4] This method is broadly applicable for introducing a variety of alkyl substituents onto the isoindoline nitrogen, enabling the synthesis of diverse compound libraries for drug discovery and development programs.

The reaction proceeds via a nucleophilic aliphatic substitution mechanism.[4] The hydrochloride salt of the starting material is first neutralized in situ by a base, liberating the free secondary amine. This amine then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. The base also serves to quench the hydrogen halide byproduct generated during the reaction. Common solvents for this transformation include polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), which effectively solvate the reactants and facilitate the reaction.[5][6]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide, Ethyl iodide, Propyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI) (optional, as a catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller or oil bath

-

Condenser and inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

-

Standard laboratory glassware

-

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Alkylating agents are often toxic, lachrymatory, and should be handled with extreme care.

-

DMF is a potential teratogen; avoid inhalation and skin contact.

-

Handle potassium carbonate dust with care.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv, optional).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting amine.

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5] A suitable eluent system would be a mixture of ethyl acetate and hexanes.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.

Data Presentation

The following table summarizes the typical stoichiometry and reaction parameters for the N-alkylation protocol.

| Component | Role | Stoichiometric Ratio (equiv) | Notes |

| Methyl isoindoline-4-carboxylate HCl | Starting Material | 1.0 | The limiting reagent. |

| Alkyl Halide (R-X) | Alkylating Agent | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting amine. |

| Potassium Carbonate (K₂CO₃) | Base | 2.2 - 2.5 | Neutralizes the HCl salt and the H-X byproduct.[6] |

| Potassium Iodide (KI) | Catalyst (Optional) | 0.1 | Recommended if using an alkyl chloride or bromide to enhance reactivity. |

| N,N-Dimethylformamide (DMF) | Solvent | - | Use enough for a 0.1-0.2 M concentration.[6] |

| Parameter | Value | ||

| Temperature | 60 - 70 °C | Moderate heating drives the reaction efficiently. | |

| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |

Visualization of Experimental Workflow

Caption: Workflow for the N-alkylation of methyl isoindoline-4-carboxylate.

References

- 1. researchgate.net [researchgate.net]

- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Notes and Protocols: Synthesis of Isoindolinone Scaffolds Utilizing Methyl Isoindoline-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isoindolinone scaffolds, a core motif in many biologically active compounds, using methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The protocols outlined below describe a reliable two-step synthetic pathway involving an initial N-acylation of the isoindoline nitrogen followed by a selective aerobic oxidation to furnish the desired isoindolinone core. An alternative route via hydrolysis and intramolecular amidation is also discussed.

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of therapeutic applications. This compound is a versatile building block that can be elaborated into various substituted isoindolinones. This document provides detailed experimental procedures, quantitative data, and workflow visualizations to guide researchers in the synthesis of these valuable compounds.

Synthetic Strategy Overview

The primary synthetic route detailed here involves a two-step sequence:

-

N-Acylation: The secondary amine of methyl isoindoline-4-carboxylate is acylated with an appropriate acylating agent to introduce the desired N-substituent.

-

Aerobic Oxidation: The resulting N-acyl isoindoline-4-carboxylate is then oxidized at the benzylic position (C1) to form the isoindolinone ring.

An alternative approach involves:

-

Ester Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid.

-

Intramolecular Amidation: The resulting amino acid is then cyclized to form the isoindolinone.

Caption: Overview of synthetic routes to isoindolinone scaffolds.

Route 1: N-Acylation and Aerobic Oxidation

This route is advantageous due to its modularity, allowing for the introduction of various N-substituents at the beginning of the synthesis.

Protocol 1: N-Acylation of Methyl Isoindoline-4-carboxylate

This protocol describes the acylation of the isoindoline nitrogen with an acyl chloride. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Experimental Workflow:

Caption: Workflow for the N-acylation of methyl isoindoline-4-carboxylate.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyl methyl isoindoline-4-carboxylate.

Quantitative Data (Representative):

| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Et₃N | DCM | 16 | 85 |

| 2 | Acetyl chloride | DIPEA | DCM | 12 | 92 |

Protocol 2: Dioxane-Mediated Aerobic Oxidation of N-Acyl Isoindoline-4-carboxylate

This protocol is based on the selective oxidation of the benzylic C-H bond of the isoindoline ring to form the corresponding lactam.[1][2][3]

Experimental Workflow:

Caption: Workflow for the aerobic oxidation to form the isoindolinone.

Materials:

-

N-Acyl methyl isoindoline-4-carboxylate

-

1,4-Dioxane (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-acyl methyl isoindoline-4-carboxylate (1.0 eq) in 1,4-dioxane.

-

Heat the solution to reflux (approximately 101 °C) under an air atmosphere (using a reflux condenser open to the air).

-

Monitor the reaction progress by TLC. The reaction may take 24-72 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the N-acyl isoindolinone-4-carboxylate.

Quantitative Data (Representative from literature on similar substrates): [1][2][3]

| Entry | N-Substituent | Time (h) | Yield (%) |

| 1 | N-Benzoyl | 48 | 65 |

| 2 | N-Acetyl | 72 | 58 |

Route 2: Ester Hydrolysis and Intramolecular Amidation

This alternative route is useful when the desired N-substituent is incompatible with the acylation conditions or when the parent N-unsubstituted isoindolinone is the target.

Protocol 3: Hydrolysis of Methyl Isoindoline-4-carboxylate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Experimental Workflow:

Caption: Workflow for the hydrolysis of the methyl ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

After completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isoindoline-4-carboxylic acid.

Protocol 4: Intramolecular Amidation of Isoindoline-4-carboxylic Acid

This protocol describes the cyclization of the amino acid to the lactam.

Experimental Workflow:

Caption: Workflow for the intramolecular amidation to form the isoindolinone.

Materials:

-

Isoindoline-4-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve isoindoline-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.